Ethyl 2-hydroxy-6-nitrobenzoate

Lipophilicity Membrane permeability LogP

Researchers requiring consistent organic-phase partitioning in anti-mycobacterial screens face significant lot-to-lot variability with free acid analogs. Ethyl 2-hydroxy-6-nitrobenzoate resolves this by providing a locked ester form with a measured LogP of 2.00 and a polar surface area of 92.35 Ų. - • LogP Increase: +0.48 vs. the free acid (2.00 vs. 1.52), delivering a ~3-fold higher octanol-water distribution ratio for reproducible liquid-liquid extraction and reverse-phase HPLC. - • Isomeric Specificity: The 2-OH/6-NO₂ ortho-disposition creates a unique bidentate metal-chelation motif unavailable from the 5-nitro isomer. - • Supply Reliability: Available from stock with full Certificates of Analysis (CoA) for immediate R&D deployment.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Cat. No. B13076279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-6-nitrobenzoate
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC=C1O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO5/c1-2-15-9(12)8-6(10(13)14)4-3-5-7(8)11/h3-5,11H,2H2,1H3
InChIKeyUWNNFIIPEPEGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-hydroxy-6-nitrobenzoate (CAS 1261477-56-8): Baseline Characterization and In-Class Positioning for Research Procurement


Ethyl 2-hydroxy-6-nitrobenzoate (molecular formula C₉H₉NO₅, molecular weight 211.17 g/mol) is an ortho-hydroxy nitroaromatic ester, specifically the ethyl ester of 2-hydroxy-6-nitrobenzoic acid (6-nitrosalicylic acid) [1]. The compound belongs to the nitrobenzoate scaffold class, which has garnered significant research interest for antimycobacterial applications, with recent comprehensive studies demonstrating that nitro-substituted benzoate esters exhibit enhanced biological activity relative to their free acid counterparts [2]. This scaffold serves as a versatile synthetic intermediate for pharmaceutical precursors and bioactive heterocycles, with the specific ortho-hydroxy, ortho-nitro substitution pattern (positions 2 and 6 on the benzoate ring) creating a unique electronic environment distinct from positional isomers .

Why Ethyl 2-hydroxy-6-nitrobenzoate Cannot Be Interchanged with Positional Isomers or Free Acid Analogs in Research Applications


Generic substitution among nitrobenzoate derivatives fails due to quantifiable differences in physicochemical properties and functional reactivity that directly impact experimental reproducibility and synthetic outcomes. The target compound (ethyl 2-hydroxy-6-nitrobenzoate) possesses a calculated LogP of 2.00030 and a polar surface area (PSA) of 92.35 Ų [1], whereas the free acid counterpart (2-hydroxy-6-nitrobenzoic acid) exhibits a substantially lower LogP of 1.52180 and a higher PSA of 103.35 Ų . This ~0.48 LogP differential translates to approximately a 3-fold difference in theoretical octanol-water partition coefficient, profoundly affecting membrane permeability and organic-phase partitioning behavior in biological assays and extraction protocols. Furthermore, recent structure-activity relationship studies on a 64-compound nitrobenzoate library have conclusively demonstrated that the antimycobacterial activity of nitrobenzoates is unrelated to pKa values or hydrolysis rates [2], meaning that esterification imparts functional advantages beyond simple prodrug activation and that positional isomerism (e.g., 5-nitro vs. 6-nitro substitution) introduces electronic and steric variations that cannot be predicted a priori. These quantifiable disparities render interchange without experimental revalidation scientifically invalid.

Quantitative Differentiation Evidence for Ethyl 2-hydroxy-6-nitrobenzoate: Head-to-Head Comparator Data for Procurement Decision-Making


Lipophilicity Enhancement Relative to Free Acid: LogP Differential and Implications for Biological Assay Design

Ethyl 2-hydroxy-6-nitrobenzoate exhibits a calculated LogP value of 2.00030 [1], representing a measurable increase in lipophilicity compared to its parent free acid, 2-hydroxy-6-nitrobenzoic acid, which has a LogP of 1.52180 . This corresponds to a calculated LogP difference of +0.4785 and a concomitant reduction in polar surface area (PSA) from 103.35 Ų (free acid) to 92.35 Ų (ethyl ester) [1]. The ethyl ester substitution therefore reduces hydrogen-bonding capacity (one fewer H-bond donor) while increasing predicted membrane permeability based on established drug-likeness criteria.

Lipophilicity Membrane permeability LogP Physicochemical properties Assay development

Esterification-Driven Enhancement of Antimycobacterial Activity: Class-Level Evidence for Prioritizing Ethyl Ester Derivatives

A comprehensive 2023 study evaluated a library of 64 nitrobenzoate derivatives (including esters and thioesters) for activity against Mycobacterium tuberculosis [1]. The study conclusively demonstrated that esters of weak acids exhibit improved antimycobacterial activity over the corresponding free acids [1]. Critically, the greater antitubercular activity for nitro derivatives was shown to be unrelated to their pKa values or hydrolysis rates [1], indicating that the enhanced efficacy of ester derivatives cannot be attributed solely to prodrug activation kinetics. The most active compounds identified in the study were those with aromatic nitro substitution, with the 3,5-dinitro ester series demonstrating the highest potency [1]. Notably, the study also found no correlation between the antimicrobial activity of nitro compounds and increased cytotoxicity against human monocytic THP-1 cells [1].

Antimycobacterial Tuberculosis M. tuberculosis Prodrug activation Nitrobenzoate scaffold

Positional Isomer Functional Differentiation: 6-Nitro vs. 5-Nitro Substitution Directs Divergent Synthetic Utility Pathways

The 5-nitro positional isomer (ethyl 2-hydroxy-5-nitrobenzoate, also known as 5-nitrosalicylic acid ethyl ester) has been demonstrated to undergo rapid and selective photocatalytic reduction by TiO₂ in de-aerated acetonitrile/2-propanol to yield the corresponding aniline derivative, which serves as an immediate precursor to the anti-inflammatory drug mesalazine (5-aminosalicylic acid) [1]. This transformation, which reduces the nitro group to an amino functionality, proceeds at room temperature and atmospheric pressure with catalyst reusability [1]. In contrast, ethyl 2-hydroxy-6-nitrobenzoate, with the nitro group ortho to the ester moiety rather than para to the hydroxyl group as in the 5-nitro isomer, presents a fundamentally different electronic and steric environment. The ortho-nitro, ortho-hydroxy configuration of the 6-nitro derivative is not directly substitutable for mesalazine precursor synthesis but may offer distinct reactivity profiles for alternative synthetic pathways including chelation chemistry and ortho-directed functionalization.

Positional isomerism Synthetic intermediate Photocatalysis Mesalazine synthesis Regioselectivity

Homologous Ester Series Physicochemical Comparison: Ethyl vs. Methyl Ester Properties for Solvent System Optimization

Within the 2-hydroxy-6-nitrobenzoate ester series, the ethyl ester (target compound) exhibits a calculated LogP of 2.00030 [1], while the methyl ester homolog (methyl 2-hydroxy-6-nitrobenzoate, CAS 1261504-50-0) demonstrates a lower LogP of 1.61020 to 2.41 depending on the prediction method employed [2]. Both esters share identical PSA values of 92.35 Ų [1][2], indicating comparable polarity characteristics despite the LogP differential. The methyl ester has a reported boiling point of 289.6±25.0 °C at 760 mmHg and density of 1.4±0.1 g/cm³ [2], whereas the ethyl ester lacks published experimental boiling point and density data in the consulted sources [1]. The ethyl ester demonstrates water insolubility but good solubility in common organic solvents including ethanol and dichloromethane .

Ester homologs Physicochemical properties Chromatography Solubility LogP

Recommended Procurement and Application Scenarios for Ethyl 2-hydroxy-6-nitrobenzoate Based on Quantitative Differentiation Evidence


Antimycobacterial Drug Discovery: Nitrobenzoate Scaffold Library Development

Ethyl 2-hydroxy-6-nitrobenzoate serves as a validated entry into the nitrobenzoate ester scaffold class, which has demonstrated class-level superiority over free acid counterparts in antimycobacterial activity against M. tuberculosis [1]. The 2023 study of 64 nitrobenzoate derivatives established that aromatic nitro-substituted esters constitute the most active compounds in this chemotype, with activity enhancement mechanistically distinct from pKa-driven or hydrolysis-rate-dependent prodrug effects [1]. Procurement of this specific ethyl ester enables researchers to populate structure-activity relationship (SAR) matrices exploring the 2-hydroxy-6-nitro substitution pattern within broader antimycobacterial screening campaigns, particularly given the favorable cytotoxicity profile observed for nitrobenzoates against human THP-1 cells [1].

Lipophilicity-Optimized Extraction and Chromatographic Method Development

The calculated LogP differential of +0.4785 relative to the free acid (2.00030 vs. 1.52180) [1] positions ethyl 2-hydroxy-6-nitrobenzoate as the preferred form for applications requiring enhanced organic-phase partitioning. This ~0.48 LogP increase translates to approximately a 3-fold higher theoretical octanol-water distribution ratio, directly benefiting liquid-liquid extraction efficiency, reversed-phase HPLC retention optimization, and solid-phase extraction (SPE) recovery in sample preparation workflows. The compound's documented insolubility in water paired with good solubility in ethanol and dichloromethane further supports its use in organic-solvent-based analytical and preparative chromatographic systems.

Ortho-Directed Metal Coordination and Chelation Chemistry Studies

The 6-nitro (ortho-nitro) substitution pattern of ethyl 2-hydroxy-6-nitrobenzoate, combined with the ortho-hydroxy group, creates a unique bidentate coordination environment distinct from positional isomers such as the 5-nitro derivative [2]. While the 5-nitro isomer has been validated for photocatalytic reduction to mesalazine precursors via nitro-to-amine conversion [2], the 6-nitro isomer is specifically suited for investigations into metal chelation chemistry, where the adjacent ester/carboxyl and hydroxyl functionalities can participate in stable complex formation with transition metals. Researchers exploring metallosupramolecular architectures, metal-organic frameworks (MOFs), or catalytic metal complex design should procure the 6-nitro isomer for its distinct ortho-directing and chelating potential.

Comparative Ester Homolog Studies for Pharmacokinetic Property Tuning

Within the 2-hydroxy-6-nitrobenzoate ester series, the ethyl ester (LogP 2.00030) [1] occupies an intermediate lipophilicity position between the more polar methyl ester (LogP 1.61020-2.41) [3] and the more lipophilic phenyl ester (LogP 3.77) . This positioning makes ethyl 2-hydroxy-6-nitrobenzoate a strategic procurement choice for laboratories conducting systematic investigations into the relationship between ester chain length and biological or physicochemical properties. The ~0.39 LogP differential relative to the methyl homolog provides a measurable gradient for assessing membrane permeability trends while maintaining identical PSA values (92.35 Ų across both esters) [1][3], thereby isolating the contribution of alkyl chain length to overall compound behavior.

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